molecular formula C10H10O2 B072128 O-Methoxycinnamaldehyde, (Z)- CAS No. 1504-74-1

O-Methoxycinnamaldehyde, (Z)-

Cat. No.: B072128
CAS No.: 1504-74-1
M. Wt: 162.18 g/mol
InChI Key: KKVZAVRSVHUSPL-XQRVVYSFSA-N
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Description

2-Methoxycinnamaldehyde is a bioactive phenylpropanoid derivative of cinnamaldehyde, distinguished by a methoxy group at the ortho position of the aromatic ring. This structural modification enhances its specific interactions in biological systems, making it a valuable compound for pharmacological and biochemical research. Its primary research applications include investigating potent antimicrobial activity against a spectrum of drug-resistant bacteria and fungi, where it is studied for its ability to disrupt microbial cell membranes and inhibit virulence factor production. In immunology and inflammation research, 2-Methoxycinnamaldehyde is a key probe for its significant anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its pro-apoptotic and anti-proliferative actions are a major focus in oncology research, with studies exploring its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Researchers also utilize this compound in material science for synthesizing novel heterocyclic compounds and as a flavor and fragrance intermediate. Supplied with detailed analytical documentation including HPLC and NMR data to ensure batch-to-batch consistency and support high-impact research.

Properties

CAS No.

1504-74-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(Z)-3-(2-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4-

InChI Key

KKVZAVRSVHUSPL-XQRVVYSFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\C=O

Canonical SMILES

COC1=CC=CC=C1C=CC=O

boiling_point

160.00 to 161.00 °C. @ 12.00 mm Hg

flash_point

greater than 200 °F (NTP, 1992)

melting_point

45 - 46 °C

Other CAS No.

1504-74-1
60125-24-8

physical_description

Solid

Pictograms

Irritant

solubility

very slightly

Synonyms

2-methoxycinnamaldehyde
o-methoxycinnamaldehyde

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via a radical-mediated oxidation mechanism. TEMPO acts as a nitroxyl radical catalyst, while copper(II) acetate serves as a co-oxidant. In a typical procedure, o-methoxycinnamyl alcohol (5.0 mmol) is combined with TEMPO (0.05 mmol) and Cu(OAc)₂ (0.05 mmol) in a solvent system of acetonitrile and water (5:10 mL). The mixture is stirred at room temperature for 4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, dichloromethane is used to extract the product, followed by drying over anhydrous sodium sulfate and purification via column chromatography (petroleum ether/ethyl acetate = 10:1).

Key Advantages:

  • Mild Conditions : Room temperature reaction avoids energy-intensive heating.

  • High Yield : 94% conversion efficiency outperforms traditional methods.

  • Green Solvent System : Use of water and acetonitrile reduces environmental impact.

Limitations:

  • Cost of TEMPO : The catalyst is relatively expensive compared to conventional oxidants.

  • Scalability : While effective for small-scale synthesis, large-scale industrial applications may require optimization.

Aldol Condensation of Isovanillin and Acetaldehyde

The aldol condensation method, detailed in the patent US6965055B2, offers a scalable route to 2-methoxycinnamaldehyde. This approach involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with acetaldehyde in an alkaline aqueous medium, yielding the target compound with 57% efficiency and 98% purity .

Synthetic Pathway and Optimization

In a representative procedure, isovanillin (0.8 mol) and sodium hydroxide (8 mol) are dissolved in water (2000 mL) at 30°C, followed by cooling to −10°C. Acetaldehyde (1.84 mol) is added dropwise over 45 hours, after which the mixture is neutralized with hydrochloric acid. The crude product is filtered, recrystallized from methanol, and dried to obtain pure 2-methoxycinnamaldehyde.

Critical Parameters Affecting Yield:

  • Temperature : Lower temperatures (5–25°C) favor higher yields. For instance, reactions conducted at 5°C achieved 64% yield, albeit with reduced purity (90%).

  • Reaction Time : Extended addition times (>24 hours) diminish yields due to side reactions.

  • Base Concentration : Excess sodium hydroxide ensures complete deprotonation of isovanillin, facilitating aldol addition.

ParameterOptimal ValueYield (%)Purity (%)
Temperature20°C5798
Acetaldehyde Addition Time45 hours5798
Sodium Hydroxide8 mol5798

Industrial Relevance:

  • High Purity : The product exhibits a melting point of 147°C, surpassing literature values (123–125°C), indicating superior crystallinity.

  • Scalability : The method’s simplicity and use of aqueous solvents make it suitable for large-scale production.

Comparative Analysis of Synthesis Methods

The choice between TEMPO-mediated oxidation and aldol condensation depends on the intended application and production scale.

MethodYield (%)Purity (%)ScalabilityCost Efficiency
TEMPO Oxidation94>95ModerateLow
Aldol Condensation5798HighModerate

Strategic Considerations:

  • Research Settings : TEMPO oxidation is preferred for its high yield and rapid reaction time.

  • Industrial Production : Aldol condensation, despite lower yield, offers cost advantages and easier scalability.

Reaction Optimization and Challenges

Byproduct Formation in Aldol Condensation

Substituting isovanillin with vanillin in the aldol reaction results in negligible yields (<1%), underscoring the importance of substrate specificity. Side reactions, such as over-oxidation or polymerization, are mitigated by strict temperature control and incremental reagent addition.

Catalyst Recovery in TEMPO Oxidation

While TEMPO is stoichiometrically consumed, efforts to regenerate it in situ could enhance cost-efficiency. Recent studies suggest electrochemical methods may enable catalyst recycling, though this remains unexplored for 2-methoxycinnamaldehyde synthesis .

Chemical Reactions Analysis

2-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Major Products Formed:

    Oxidation: Formation of 2-methoxycinnamic acid.

    Reduction: Formation of 2-methoxycinnamyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2-MCA include cinnamaldehyde (parent compound) and 2-hydroxycinnamaldehyde (hydroxyl-substituted derivative). Their physicochemical properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) PubChem CID Key Substituent
2-Methoxycinnamaldehyde C₁₀H₁₀O₂ 162.18 641298 Methoxy (-OCH₃)
Cinnamaldehyde C₉H₈O 132.16 637511 None
2-Hydroxycinnamaldehyde C₉H₈O₂ 148.16 5318169 Hydroxyl (-OH)
Anticancer Activity
  • 2-MCA: Induces apoptosis in A549 and COLO 205 cells via mitochondrial pathways (cytochrome c release, caspase-3/9 activation) and lysosomal vacuolation . Inhibits topoisomerases I/II (IC₅₀: 32 µM in A549 cells) and suppresses NF-κB, reducing tumor growth in xenograft models (20 mg/kg dose) .
  • Cinnamaldehyde :
    • Exerts anticancer effects via ROS generation and G2/M cell cycle arrest (e.g., derivative CB403) but lacks dual topoisomerase inhibition .
  • 2-Hydroxycinnamaldehyde: Limited data on anticancer activity; primarily studied for anti-inflammatory effects .
Anti-Inflammatory and Antioxidant Activity
  • 2-MCA :
    • Reduces NF-κB activity and MDA levels in hepatic ischemia-reperfusion injury models, outperforming untreated controls (P<0.05) .
    • Inhibits TNF-α-induced proliferation of human aortic smooth muscle cells (HASMCs) at lower IC₅₀ (10 µM) than 2-hydroxycinnamaldehyde (20 µM) .
  • Cinnamaldehyde :
    • Broad anti-inflammatory effects but requires higher doses for comparable efficacy .
  • 2-Hydroxycinnamaldehyde :
    • Moderate anti-inflammatory activity; less potent than 2-MCA in HASMC proliferation assays .
Target Interactions

Network pharmacology studies highlight differential target engagement:
Table 2: Key Targets and Binding Affinities

Compound Core Targets Binding Energy (kcal/mol) Pathways Affected
2-MCA TLR4 -7.5 NF-κB, Toll-like receptor
Cinnamaldehyde PTGS2, TLR4 -5.6 to -6.6 IL-17, TNF
2-Hydroxycinnamaldehyde MMP9 -7.4 Extracellular matrix remodeling

2-MCA shows stronger binding to TLR4 than cinnamaldehyde, suggesting superior modulation of inflammatory pathways .

Q & A

Q. Q. Why do studies report variable 2-methoxycinnamaldehyde content in Cinnamomum essential oils?

  • Methodological Answer : Discrepancies arise from cultivar differences (e.g., C. cassia vs. C. verum) and extraction techniques. Harmonized protocols (e.g., ISO 3527 for essential oils) and inter-laboratory validation reduce variability .

Q. How can thermal degradation of 2-methoxycinnamaldehyde during extraction be minimized?

  • Methodological Answer : Low-temperature methods (e.g., supercritical CO₂ extraction) preserve thermolabile compounds. Stability studies (accelerated aging at 40°C/75% RH) with HPLC monitoring identify degradation products .

Experimental Design Considerations

Q. What controls are essential in assessing 2-methoxycinnamaldehyde’s hepatoprotective effects in vivo?

  • Methodological Answer : Sham-operated controls account for surgical stress in ischemia-reperfusion models. Positive controls (e.g., silymarin) and negative controls (vehicle-only) validate specificity. Histopathology (H&E staining) and serum biomarkers (MDA, SOD) quantify oxidative stress .

Q. How do researchers differentiate 2-methoxycinnamaldehyde’s direct vs. indirect effects on cell migration?

  • Methodological Answer : Transwell migration assays with PDGF-stimulated HASMCs require pretreatment with caspase inhibitors (e.g., Z-VAD-FMK) to isolate apoptosis-dependent effects. Live-cell imaging tracks real-time motility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-Methoxycinnamaldehyde, (Z)-
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